molecular formula C20H20N2O4S3 B2854015 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-49-8

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2854015
CAS RN: 946300-49-8
M. Wt: 448.57
InChI Key: KQOTZTLXGNICDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O4S3 and its molecular weight is 448.57. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has been found to have significant antibacterial activity . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s bactericidal activity is associated with a disturbed membrane architecture .

Reactive Species Generation

The compound has been found to generate reactive oxygen species (ROS), which play a role in its antibacterial activity . The increase in ROS in strains treated with the compound was detected using fluorescent microscopy and spectrophotometric techniques .

Agricultural Agents

The compound, being a subclass of bicyclic sulfonamides, has been found in numerous agricultural agents . These agents exhibit a wide spectrum of promising bioactivities .

Pharmaceuticals

The compound has been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities .

Chiral Catalysts

Benzosultams, a subclass of bicyclic sulfonamides to which the compound belongs, have been used as chiral catalysts . They are also versatile building blocks for the assembly of a variety of diversely functionalized benzosultam derivatives and other heterocyclic systems .

Synthetic Chemistry

The compound has been used in various transformations, such as dipolar cycloaddition, nucleophilic addition, transition metal-catalyzed C–H activation/annulation, Corey–Bakshi–Shibata reduction, and Aza-Darzens condensation . These transformations have extensively expanded their application range in the area of synthetic chemistry .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-15-9-12-20(27-15)28(23,24)21-17-11-10-16-6-5-13-22(19(16)14-17)29(25,26)18-7-3-2-4-8-18/h2-4,7-12,14,21H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOTZTLXGNICDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

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